molecular formula C13H20N2O2 B12666768 Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- CAS No. 151717-27-0

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-

Cat. No.: B12666768
CAS No.: 151717-27-0
M. Wt: 236.31 g/mol
InChI Key: YPVDRQJSKHDMOG-UHFFFAOYSA-N
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Description

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-: is an organic compound with a complex structure that includes an acetamide group attached to a phenyl ring substituted with an amino group and a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- typically involves the reaction of 2-amino-4-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-amino-4-(pentyloxy)aniline+acetic anhydrideAcetamide, N-(2-amino-4-(pentyloxy)phenyl)-+acetic acid\text{2-amino-4-(pentyloxy)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-} + \text{acetic acid} 2-amino-4-(pentyloxy)aniline+acetic anhydride→Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentyloxy group can enhance lipophilicity, facilitating membrane penetration. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-aminophenyl)-
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide

Uniqueness

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties This group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes

Properties

CAS No.

151717-27-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(2-amino-4-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16)

InChI Key

YPVDRQJSKHDMOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)C)N

Origin of Product

United States

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